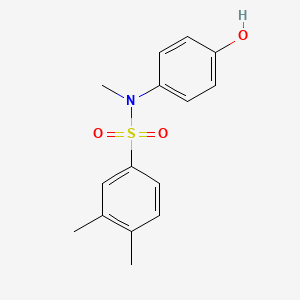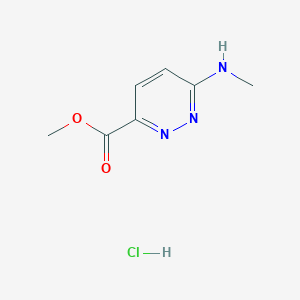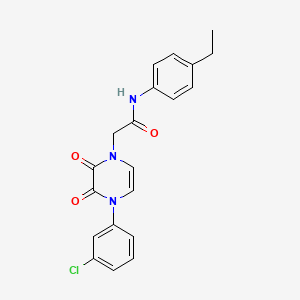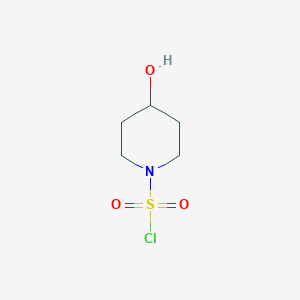
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with hydroxy and methyl groups. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Applications De Recherche Scientifique
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
Target of Action
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide, also known as Fenretinide , is a synthetic retinoid derivative . It primarily targets several human cancer cell lines .
Mode of Action
Fenretinide inhibits the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis, a form of programmed cell death, rather than causing differentiation, which is a characteristic effect of Vitamin A . This property makes Fenretinide an attractive candidate for cancer chemoprevention .
Biochemical Pathways
Fenretinide’s action involves multiple biochemical pathways. It causes lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . The antioxidant N-acetylcysteine attenuates cathepsin D relocation into the cytosol, suggesting that lysosomal destabilization is dependent on the elevation of reactive oxygen species and precedes mitochondrial dysfunction .
Pharmacokinetics
The pharmacokinetics of Fenretinide are complex. It has been reported that Fenretinide selectively accumulates in breast tissue , which may contribute to its effectiveness against breast cancer .
Result of Action
The result of Fenretinide’s action at the molecular and cellular level is the inhibition of cell growth and the induction of apoptosis . This leads to the death of cancer cells, thereby preventing the progression of the disease .
Action Environment
The action of Fenretinide can be influenced by environmental factors. For example, certain compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide has been found to interact with several enzymes and proteins. For instance, it inhibits the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity . The nature of these interactions is complex and involves changes in membrane fluidity .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by suppressing the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This effect is achieved through a decrease in membrane fluidity in a DEGS1-independent manner .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is known to induce reactive oxygen species (ROS) generation, which is associated with its inhibitory effect on SARS-CoV-2 entry . This ROS generation leads to a decrease in membrane fusion susceptibility .
Temporal Effects in Laboratory Settings
It is known that its effects on membrane fusion and fluidity are observable after treatment .
Metabolic Pathways
It is known to inhibit the DEGS1 enzymatic activity, suggesting that it may be involved in the metabolism of ceramides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide typically involves the sulfonation of a suitable precursor. One common method is the reaction of 4-hydroxyaniline with 3,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents is also made with consideration for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonic acid.
Reduction: Formation of N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-amine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
Uniqueness
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide is unique due to the presence of both sulfonamide and multiple methyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-4-9-15(10-12(11)2)20(18,19)16(3)13-5-7-14(17)8-6-13/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAVCJKSZDAUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,5-dimethylfuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2755029.png)





![N-[3-(1H-pyrazol-3-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2755040.png)
![2-{1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2755041.png)

![(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2755043.png)
![2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2755044.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2755046.png)
![N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2755047.png)
